2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine
Overview
Description
2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine is a chemical compound that features a pyridine ring substituted with a nitro group and a difluoropyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Nitro Group: The nitro group is usually introduced via nitration reactions using reagents like nitric acid and sulfuric acid.
Attachment of the Difluoropyrrolidine Moiety: The difluoropyrrolidine moiety can be attached through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the difluoropyrrolidine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of 2-(3,3-Difluoropyrrolidin-1-yl)-3-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group and the difluoropyrrolidine moiety can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine: Similar structure but with a fluorine atom instead of a nitro group.
2-(3,3-Difluoropyrrolidin-1-yl)-3-chloropyridine: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine is unique due to the presence of both a nitro group and a difluoropyrrolidine moiety, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3O2/c10-9(11)3-5-13(6-9)8-7(14(15)16)2-1-4-12-8/h1-2,4H,3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNCCNUHBMTODK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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